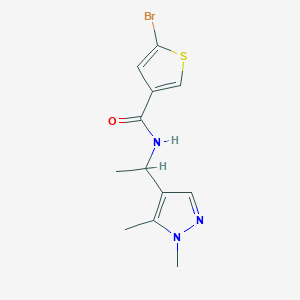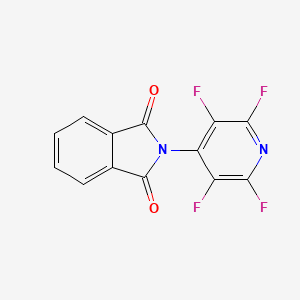
2-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a fluorinated heterocyclic compound It is characterized by the presence of a pyridine ring substituted with four fluorine atoms and an isoindole dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3,5,6-tetrafluoropyridine with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its fluorinated pyridine ring and isoindole dione structure. These interactions can affect various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of the target compound.
2,3,5,6-Tetrachloropyridine: Similar structure but with chlorine atoms instead of fluorine.
Phthalic Anhydride: Used in the synthesis of isoindole dione derivatives.
Uniqueness
2-(2,3,5,6-Tetrafluoro-4-pyridinyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its fluorinated pyridine ring and isoindole dione structure. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H4F4N2O2 |
|---|---|
Peso molecular |
296.18 g/mol |
Nombre IUPAC |
2-(2,3,5,6-tetrafluoropyridin-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H4F4N2O2/c14-7-9(8(15)11(17)18-10(7)16)19-12(20)5-3-1-2-4-6(5)13(19)21/h1-4H |
Clave InChI |
SZTFNKZNWANMDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=NC(=C3F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)
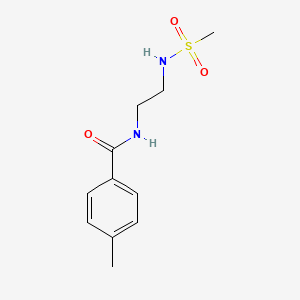
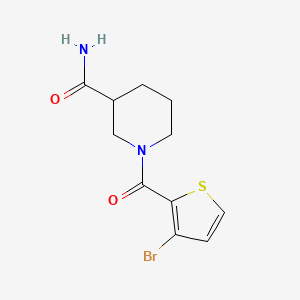

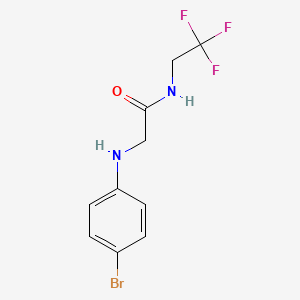
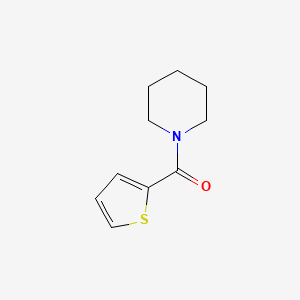

![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
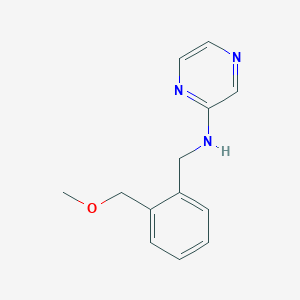
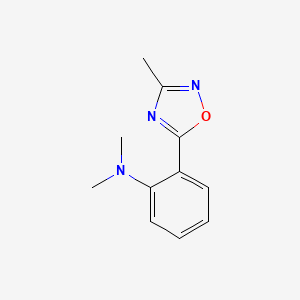
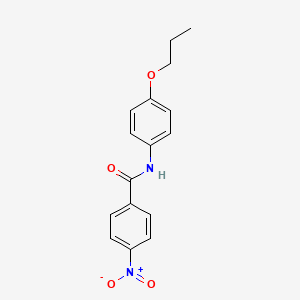
![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)
